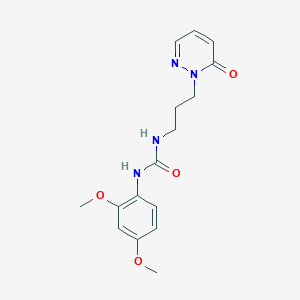

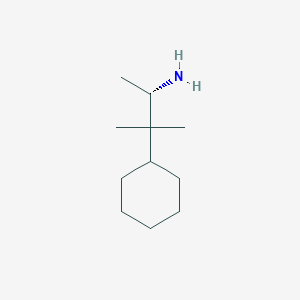

1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electron Transfer and Hydrogen Bonding Studies

- Electron Transfer across Hydrogen Bonds : Research on ruthenium and osmium complexes, including ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, has been conducted to explore electron transfer across multiple hydrogen bonds. These complexes demonstrate dimerization via a quadruply hydrogen-bonding motif and exhibit reversible oxidations, indicating the stability of dimeric structures in certain conditions (Pichlmaier et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition Performance : Urea derivatives, specifically triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the potential of urea derivatives in forming protective layers on metal surfaces to inhibit corrosion (Mistry et al., 2011).

Enzymatic Activities

- Dimethoxyphenol Oxidase Activity : Various microbial blue multicopper proteins, including those from organisms like Escherichia coli and Bacillus subtilis, have been studied for their laccase activity, especially in the oxidation of dimethoxyphenol. This research contributes to understanding the multiple functions of these proteins in different microorganisms (Solano et al., 2001).

Chemical Synthesis and Complexation

- N-Hydroxyamide-Containing Heterocycles Synthesis : Studies on the synthesis of N-hydroxyamide-containing heterocycles, such as pyrimidinones and pyrazinones, from N-(benzyloxy)urea and their ability to form complexes with iron(III) have been conducted. This research adds to the knowledge of organic synthesis and complexation behavior of these compounds (Ohkanda et al., 1993).

Anion Coordination Chemistry

- Oxo-anion Binding by Protonated Ureas : Research on the anion coordination chemistry of protonated urea-based ligands has been explored. This involves studying the interaction of these ligands with inorganic oxo-acids and their adducts, revealing insights into the hydrogen bond motifs and coordination behaviors (Wu et al., 2007).

Conformational Studies of Ureas

- Complexation-induced Unfolding of Heterocyclic Ureas : The synthesis, conformational studies, and unfolding of heterocyclic ureas to form hydrogen-bonded complexes have been investigated. This research provides insights into the structural dynamics and potential self-assembly properties of these compounds (Corbin et al., 2001).

Supramolecular Chemistry

- Strong Dimerization of Ureidopyrimidones : The dimerization of ureidopyrimidone via quadruple hydrogen bonding has been studied, highlighting its use as a building block in supramolecular chemistry due to its high dimerization constant and simple preparation (Beijer et al., 1998).

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-23-12-6-7-13(14(11-12)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOICDPLIANWQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)

![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2689801.png)

![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)

![1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2689820.png)